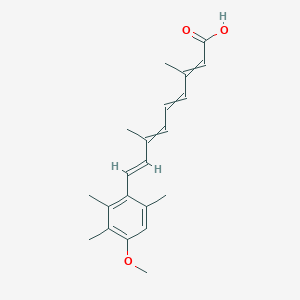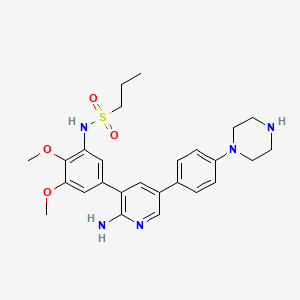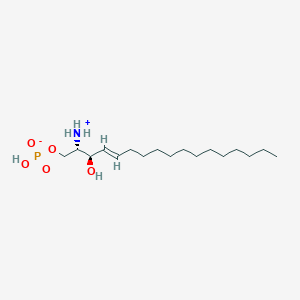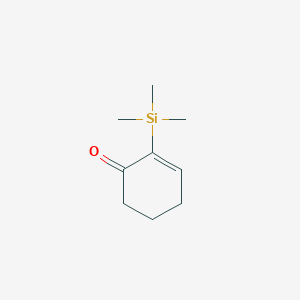
Pentylone-(N-methyl-D3) Hydrochloride; Pentylone-D3 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentylone-D3 hydrochloride solution is a certified reference material used primarily in forensic analysis, urine drug testing, and clinical toxicology. It is a deuterium-labeled analog of pentylone, a synthetic cathinone developed in the 1960s. Synthetic cathinones are a class of drugs that mimic the effects of cathinone, a naturally occurring stimulant found in the khat plant. Pentylone is often found in “bath salt” blends and has been detected in various recreational drug products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pentylone-D3 hydrochloride involves the incorporation of deuterium atoms into the pentylone molecule. The general synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, typically involving the reaction of a benzodioxole derivative with a suitable amine.
Deuterium Incorporation: Deuterium atoms are introduced into the intermediate compound through a series of reactions, often involving deuterated reagents.
Final Conversion: The deuterated intermediate is then converted into pentylone-D3 hydrochloride through a series of chemical reactions, including the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of pentylone-D3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as gas chromatography and liquid chromatography, is essential for monitoring the synthesis and ensuring the product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Pentylone-D3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
Pentylone-D3 hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard for the quantification of pentylone in synthetic cathinone testing methods by gas chromatography and liquid chromatography.
Biology: In studies investigating the metabolic pathways and biological effects of synthetic cathinones.
Medicine: In clinical toxicology to detect and quantify the presence of pentylone in biological samples.
Industry: Used in forensic analysis and urine drug testing to ensure compliance with drug regulations.
Mecanismo De Acción
Pentylone-D3 hydrochloride acts as a stimulant by interacting with neurotransmitter transporters in the brain. It primarily functions as a dopamine transporter blocker and a serotonin transporter substrate. This means that pentylone-D3 inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft, which results in enhanced stimulation and euphoria. Additionally, it acts as a substrate for serotonin transporters, promoting the release of serotonin and further contributing to its stimulant effects .
Comparación Con Compuestos Similares
Butylone: Another synthetic cathinone with similar stimulant properties.
Methylone: A synthetic cathinone that shares structural similarities with pentylone and butylone.
Ethylone: A synthetic cathinone with a slightly different chemical structure but similar pharmacological effects.
Uniqueness of Pentylone-D3 Hydrochloride: Pentylone-D3 hydrochloride is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical purposes. The deuterium labeling allows for precise quantification and differentiation from non-labeled pentylone in complex biological matrices .
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
274.76 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H/i2D3; |
Clave InChI |
WEFFVTZHXLDTJV-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
SMILES canónico |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)



![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)

![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)


![2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B11936489.png)
